Cas no 2104547-75-1 (Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate)
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
- EN300-28333227
- 2104547-75-1
- 2-Thiazoleacetic acid, 4-ethyl-α-oxo-, ethyl ester
- Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
-
- MDL: MFCD34594893
- Inchi: 1S/C9H11NO3S/c1-3-6-5-14-8(10-6)7(11)9(12)13-4-2/h5H,3-4H2,1-2H3
- InChI Key: GRRHUGPFDUISOY-UHFFFAOYSA-N
- SMILES: S1C=C(CC)N=C1C(C(=O)OCC)=O
Computed Properties
- Exact Mass: 213.04596439g/mol
- Monoisotopic Mass: 213.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 84.5Ų
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- Boiling Point: 312.5±35.0 °C(Predicted)
- pka: -0.44±0.10(Predicted)
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28333227-0.05g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 0.05g |
$285.0 | 2025-03-19 | |
| Enamine | EN300-28333227-0.1g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 0.1g |
$426.0 | 2025-03-19 | |
| Enamine | EN300-28333227-0.25g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 0.25g |
$607.0 | 2025-03-19 | |
| Enamine | EN300-28333227-0.5g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28333227-1.0g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-28333227-2.5g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-28333227-5.0g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
| Enamine | EN300-28333227-10.0g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
| Enamine | EN300-28333227-1g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95% | 1g |
$1229.0 | 2023-09-07 | |
| Enamine | EN300-28333227-5g |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate |
2104547-75-1 | 95% | 5g |
$3562.0 | 2023-09-07 |
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate
Ethyl 2-(4-Ethyl-1,3-Thiazol-2-Yl)-2-Oxoacetate: A Comprehensive Overview
Ethyl 2-(4-Ethyl-1,3-thiazol-2-yl)-2-oxoacetate, with the CAS number 2104547-75-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of the ethyl group at the 4-position of the thiazole ring and the ethoxycarbonyl group at the 2-position further enhances its structural complexity and functional diversity.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Ethyl 2-(4-Ethyl-1,3-thiazol-2-yl)-2-oxoacetate has been investigated for its potential as an anti-inflammatory agent, antioxidant, and anticancer drug. For instance, research conducted in 2023 demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related diseases.
The synthesis of Ethyl 2-(4-Ethyl-1,3-thiazol-2-yl)-2-Oxoacetate involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through condensation reactions involving thiols and aldehydes or ketones under specific conditions. The subsequent introduction of the ethoxycarbonyl group at the 2-position of the thiazole ring requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing production costs and environmental impact.
In terms of physical properties, Ethyl 2-(4-Ethyl-1,3-thiazol-2-Yl)-2-Oxoacetate is a crystalline solid with a melting point in the range of 150–160°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various chemical reactions. The compound's stability under physiological conditions has also been evaluated, showing minimal degradation over extended periods when stored appropriately.
From an application perspective, Ethyl 2-(4-Ethyl-1,3-thiazol-2-Yl)-2-Oxoacetate has found utility in both academic research and industrial settings. In academia, it serves as a valuable tool for studying thiazole-based bioactive molecules and their mechanisms of action. In industry, its potential as a lead compound for drug development has sparked interest among pharmaceutical companies. Collaborative efforts between academia and industry are currently underway to explore its therapeutic potential further.
Looking ahead, ongoing research aims to elucidate the molecular mechanisms underlying Ethyl 2-(4-Ethyl-1,3-thiazol-2-Yl)-Thioacetate's biological activities. Advanced techniques such as X-ray crystallography and molecular docking are being employed to understand how this compound interacts with its target molecules at atomic resolution. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its efficacy and safety profile for clinical applications.
In conclusion, Ethyl 2-(4-Ethyl-1,Thioacetate-Thioester) is a versatile compound with immense potential in drug discovery and development. Its unique chemical structure combined with promising biological activities positions it as a valuable asset in both academic and industrial research landscapes.
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